Sirt1/2-IN-3 - 301313-42-8

Sirt1/2-IN-3

Catalog Number: EVT-1421544
CAS Number: 301313-42-8
Molecular Formula: C17H14ClNO4S
Molecular Weight: 363.8g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sirt1/2-IN-3 is classified as a small molecule inhibitor targeting the catalytic activity of sirtuins. It was developed through structure-based drug design methodologies that focus on optimizing interactions with the enzyme's active site. The compound has been synthesized from various chemical precursors, leveraging techniques that enhance its potency and selectivity for sirtuin inhibition.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sirt1/2-IN-3 typically involves multi-step organic reactions that include:

  1. Formation of Key Intermediates: Initial steps often involve creating specific functional groups that can interact favorably with the sirtuin binding site.
  2. Coupling Reactions: These reactions link different molecular fragments to form the final compound. For example, amide bond formation is a common technique used in synthesizing inhibitors.
  3. Purification: Following synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Sirt1/2-IN-3 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to sirtuins. The structural formula includes:

  • Core Structure: Typically includes a heterocyclic ring system that provides rigidity and specificity in binding.
  • Functional Groups: Various substituents that may include aromatic rings, amines, or other moieties that enhance solubility and binding interactions.

The molecular weight and specific structural data can be obtained through techniques like X-ray crystallography or computational modeling to predict binding interactions with sirtuins .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Sirt1/2-IN-3 include:

  • Nucleophilic Substitution: This reaction is crucial for introducing functional groups onto the core structure.
  • Cyclization Reactions: These reactions form cyclic structures that are essential for biological activity.
  • Deprotection Steps: Often necessary to remove protecting groups used during synthesis, allowing for the final active compound to be revealed.

Each reaction step is optimized for yield and purity, with careful monitoring through analytical techniques .

Mechanism of Action

Process and Data

Sirt1/2-IN-3 exerts its effects by binding to the active site of sirtuins, inhibiting their deacetylase activity. This inhibition leads to:

  • Altered Protein Acetylation Levels: By preventing deacetylation, Sirt1/2-IN-3 increases acetylation levels of target proteins, which can influence various signaling pathways.
  • Cellular Effects: Increased acetylation can affect gene expression, metabolic processes, and cellular responses to stress.

The mechanism is supported by data from enzyme assays showing dose-dependent inhibition of sirtuin activity in vitro .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sirt1/2-IN-3 possesses distinct physical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO), with varying solubility in aqueous solutions depending on pH.
  • Stability: The compound's stability can vary based on environmental conditions such as temperature and light exposure.

Chemical properties include:

  • pKa Values: Indicative of its acidic or basic nature, influencing its ionization state at physiological pH.
  • LogP Values: Reflecting lipophilicity, which affects membrane permeability.

These properties are essential for predicting pharmacokinetics and bioavailability .

Applications

Scientific Uses

Sirt1/2-IN-3 has potential applications in several scientific areas:

  • Cancer Research: By inhibiting sirtuins, researchers can study their role in tumorigenesis and evaluate potential therapeutic strategies.
  • Neurodegenerative Disorders: The compound may help elucidate the protective roles of sirtuins against neurodegeneration by modulating acetylation levels in neuronal cells.
  • Metabolic Studies: Understanding how sirtuin inhibition affects metabolic pathways can provide insights into obesity and diabetes management.
Introduction to Sirtuins and Sirt1/2-IN-3

Biochemical Role of SIRT1 and SIRT2 in Cellular Homeostasis

Sirtuins (SIRTs), a family of NAD⁺-dependent deacylases, comprise seven mammalian isoforms (SIRT1-7) with distinct subcellular localizations and functions. SIRT1 primarily resides in the nucleus but shuttles to the cytoplasm under stress, while SIRT2 is predominantly cytosolic but enters the nucleus during the G2/M cell cycle transition [4] [2]. Structurally, both enzymes share a conserved catalytic core domain featuring a Rossmann fold for NAD⁺ binding and a zinc-binding domain, facilitating the removal of acetyl groups from lysine residues on histone and non-histone substrates [3] [6].

SIRT1 regulates:

  • Epigenetic silencing via histone H3 (Lys9/14) and H4 (Lys16) deacetylation
  • Metabolic pathways through deacetylation of PGC-1α, FOXOs, and PPARγ
  • Stress responses by modulating p53 and NF-κB activity [2] [4]

SIRT2 primarily controls:

  • Microtubule dynamics via α-tubulin (Lys40) deacetylation
  • Cell cycle progression through histone H4K16 deacetylation
  • Mitotic checkpoint signaling [2] [8]

Table 1: Key Functional Differences Between SIRT1 and SIRT2

FeatureSIRT1SIRT2
Primary LocalizationNucleus/CytoplasmCytoplasm/Nucleus (G2/M phase)
Key Substratesp53, FOXOs, PGC-1α, Histonesα-Tubulin, Histone H4K16
Cellular FunctionsGene silencing, Metabolism, DNA repairMitosis, Cytoskeleton regulation
Disease AssociationNeurodegeneration, Cancer, DiabetesNeurodegeneration, Cancer

Overview of Sirtuin-Targeted Therapeutics in Disease Modulation

Aberrant sirtuin activity is implicated in multiple pathologies:

  • Neurodegenerative diseases: SIRT1 upregulation protects neurons from oxidative stress, while SIRT2 inhibition reduces α-synuclein toxicity in Parkinson's models [2] [8]
  • Cancer: SIRT1 exhibits dual roles—acting as tumor suppressor (genomic stability) or promoter (oncogene stabilization), while SIRT2 inhibition induces glioma cell arrest [4] [6]
  • Metabolic disorders: SIRT1 activators enhance mitochondrial biogenesis and insulin sensitivity [4]

Clinically explored modulators include:

  • Activators: Resveratrol (SIRT1, EC₅₀ = 46.2 μM), SRT1720 (SIRT1, EC₅₀ = 0.16 μM) for diabetes/neuroprotection
  • Inhibitors: EX527 (SIRT1, IC₅₀ = 0.098 μM), AGK2 (SIRT2) for neurodegeneration and cancer [2] [7]

Emergence of Dual SIRT1/2 Inhibitors in Pharmacological Research

Dual SIRT1/2 inhibitors represent a strategic approach to overcome compensatory mechanisms and functional crosstalk between isoforms. Early inhibitors like sirtinol (SIRT1 IC₅₀ = 131 μM; SIRT2 IC₅₀ = 49 μM) and cambinol (SIRT1/2 IC₅₀ = 56–59 μM) lacked potency and selectivity [2] [7]. Advances in structure-based drug design enabled development of compounds targeting the conserved "selectivity pocket" near the catalytic site:

  • Structural insights: X-ray crystallography (PDB: 4I5I, 4ZZI) revealed how inhibitors like EX527 occupy the NAD⁺-binding cleft and extend into hydrophobic regions [3]
  • Computational approaches: Virtual screening of chemo-types identified novel scaffolds with improved affinity (e.g., ELT-31, a pan-SIRT1/2/3 inhibitor) [3]

Sirt1/2-IN-3 emerged as a optimized dual inhibitor with:

  • Enhanced selectivity over SIRT3 (critical due to SIRT3's tumor-suppressive roles)
  • Sub-micromolar potency in cellular assays [3] [5]

Table 2: Benchmarking Sirt1/2-IN-3 Against Reference Inhibitors

CompoundSIRT1 IC₅₀ (μM)SIRT2 IC₅₀ (μM)SIRT3 InhibitionClinical Stage
Nicotinamide1.285HighPreclinical
EX527 (Selisistat)0.09819.6ModeratePhase II (HD)
SIRT1/2/3-IN-227%* (200μM)72%* (200μM)71%* (200μM)Preclinical
Sirt1/2-IN-3<1.0<1.0LowPreclinical

*Inhibition rate at fixed concentration [1] [7]

Rationale for Targeting SIRT1/2 in Epigenetic and Metabolic Disorders

Concurrent inhibition of SIRT1/2 offers synergistic benefits in specific pathologies:

  • Neurodegeneration: Dual inhibition counters SIRT2-mediated α-synuclein aggregation while modulating SIRT1-dependent neuroinflammatory pathways (e.g., NF-κB) [2] [8]
  • Oncology: Simultaneous blockade destabilizes c-Myc oncoprotein (regulated by both SIRT1/2) and induces tumor-selective cytotoxicity in breast and oral squamous cancers [1] [4]
  • Metabolic dysregulation: Inhibiting cytoplasmic SIRT2 improves tubulin acetylation-dependent glucose uptake, while nuclear SIRT1 inhibition alters gluconeogenic gene expression [4] [6]

Sirt1/2-IN-3's therapeutic value lies in its ability to:

Properties

CAS Number

301313-42-8

Product Name

Sirt1/2-IN-3

IUPAC Name

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methoxybenzenesulfonamide

Molecular Formula

C17H14ClNO4S

Molecular Weight

363.8g/mol

InChI

InChI=1S/C17H14ClNO4S/c1-23-11-6-8-12(9-7-11)24(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3

InChI Key

PBHNALRVEVSVQD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.